molecular formula C9H10N2O B1429516 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1071811-73-8

6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1429516
M. Wt: 162.19 g/mol
InChI Key: WPIGDJBOMXXNOJ-UHFFFAOYSA-N
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Description

“6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a small molecule that has been shown to inhibit the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .


Synthesis Analysis

The synthesis of “6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” derivatives has been reported in the literature . These derivatives have potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) .


Molecular Structure Analysis

The molecular structure of “6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” is represented by the linear formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h2-5,9H,1H3 .


Chemical Reactions Analysis

The compound “6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” has been shown to inhibit the function of replicating cells by binding to their DNA . This suggests that it may interact with cellular RNA polymerase II, thereby inhibiting the replication of certain viruses, such as the hepatitis B virus .


Physical And Chemical Properties Analysis

The physical form of “6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid . It has a molecular weight of 148.16 . The compound should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized for various applications. For instance, El-Nabi (2004) describes the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are important for the development of novel heterocyclic compounds (El-Nabi, 2004).

  • Cycloaddition Reactions : Nedolya et al. (2015) explored the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, demonstrating the versatility of these compounds in chemical reactions and their potential use in various applications (Nedolya, Tarasova, Albanov, & Trofimov, 2015).

  • Electrophilic Substitution Studies : Research by Katritzky et al. (1970) on the electrophilic substitution of heteroaromatic compounds, including derivatives of 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine, has provided insights into the chemical behavior of these compounds (Katritzky, Tarhan, & Suna Tarhan, 1970).

Chemical Properties and Applications

  • Analysis of Thermal and Optical Properties : El-Menyawy et al. (2019) investigated the thermal and optical properties of pyrazolo[4,3-b] pyridine derivatives, which is crucial for understanding their potential use in material science (El-Menyawy, Zedan, & Nawar, 2019).

  • Potential Anti-Inflammatory Applications : A study by Moloney (2001) on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, related to 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine, indicated its potential as an anti-inflammatory agent (Moloney, 2001).

  • Synthesis of 7-Azaindole Derivatives : Figueroa‐Pérez et al. (2006) reported on the synthesis of 7-azaindole derivatives using 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, demonstrating the potential pharmaceutical applications of these compounds (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Biological Activity and Potential Applications

  • Cytotoxicity Studies : Mendez et al. (2011) conducted cytotoxicity studies on azaindole‐substituted titanocenes, including 1H-pyrrolo[2,3-b]pyridine derivatives, providing insights into their potential therapeutic applications (Mendez, Deally, O’Shea, & Tacke, 2011).

  • Insecticidal Activity : Bakhite et al. (2014) explored the synthesis and toxicity of pyridine derivatives, including 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine, against certain insects, indicating their potential use in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Safety And Hazards

The safety information for “6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-7-3-4-8(12-2)11-9(7)10-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIGDJBOMXXNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857196
Record name 6-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1071811-73-8
Record name 6-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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